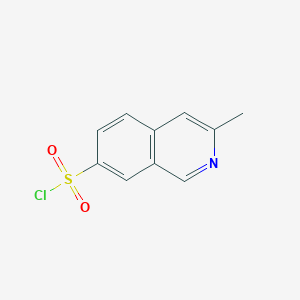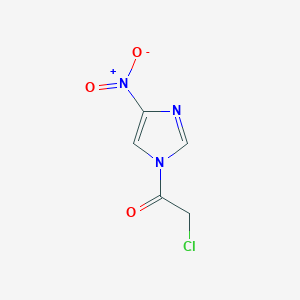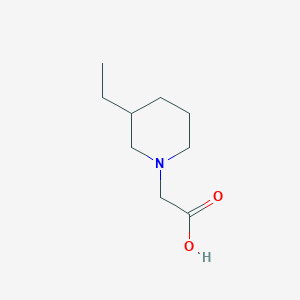
7-Isoquinolinesulfonyl chloride, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isoquinolinesulfonyl chloride, 3-methyl- is a chemical compound belonging to the class of isoquinolinesulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to the isoquinoline ring, with a methyl group at the 3-position
Preparation Methods
The synthesis of 7-Isoquinolinesulfonyl chloride, 3-methyl- typically involves the reaction of isoquinoline derivatives with sulfonyl chloride reagents. One common method is the reaction of 3-methylisoquinoline with chlorosulfonic acid, followed by the addition of thionyl chloride to form the sulfonyl chloride group. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
7-Isoquinolinesulfonyl chloride, 3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under specific conditions.
Common reagents used in these reactions include thionyl chloride, chlorosulfonic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Isoquinolinesulfonyl chloride, 3-methyl- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of drugs targeting specific enzymes and receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 7-Isoquinolinesulfonyl chloride, 3-methyl- involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 7-Isoquinolinesulfonyl chloride, 3-methyl- include other isoquinolinesulfonyl chlorides such as:
- 5-Isoquinolinesulfonyl chloride
- 8-Methyl-isoquinoline-5-sulfonyl chloride
- Isoquinoline-5-sulfonyl chloride
These compounds share similar structural features but differ in the position of the sulfonyl chloride group and the presence of additional substituents. The uniqueness of 7-Isoquinolinesulfonyl chloride, 3-methyl- lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
CAS No. |
1033227-52-9 |
|---|---|
Molecular Formula |
C10H8ClNO2S |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
3-methylisoquinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-8-2-3-10(15(11,13)14)5-9(8)6-12-7/h2-6H,1H3 |
InChI Key |
KZEROLHXAXOKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxyphenyl)ethyl 7-methyl-6-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12091591.png)
![5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)





![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)
![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)


![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)
